molecular formula C19H27NO4 B1324815 Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate CAS No. 898770-85-9

Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate

Cat. No.: B1324815
CAS No.: 898770-85-9
M. Wt: 333.4 g/mol
InChI Key: BKOSUBQDWYUBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate is a synthetic organic compound characterized by a hexanoate backbone with a ketone group at position 6 and a 4-(morpholinomethyl)phenyl substituent. This structural motif is common in medicinal chemistry, where morpholine derivatives are explored for their pharmacokinetic properties, including solubility and bioavailability.

Properties

IUPAC Name

ethyl 6-[4-(morpholin-4-ylmethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-2-24-19(22)6-4-3-5-18(21)17-9-7-16(8-10-17)15-20-11-13-23-14-12-20/h7-10H,2-6,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOSUBQDWYUBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642668
Record name Ethyl 6-{4-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-85-9
Record name Ethyl 6-{4-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate typically involves a multi-step process. One common method starts with the reaction of 4-(morpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Chemistry

Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system. Its ability to modulate neurotransmitter pathways positions it as a candidate for developing drugs aimed at treating neurological disorders.

Polymer Chemistry

The compound is utilized as a monomer or cross-linking agent in polymer synthesis. It enhances material properties such as thermal stability and mechanical strength, making it valuable in creating advanced polymeric materials.

Material Science

Researchers explore this compound for applications in developing smart coatings and responsive surfaces due to its unique molecular characteristics. Its reactivity allows for the creation of materials that can change properties in response to environmental stimuli.

Analytical Chemistry

In analytical chemistry, this compound can be employed as a standard or reagent in chromatographic methods, aiding in the identification and quantification of related compounds in complex mixtures.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Preliminary studies have shown that this compound can inhibit cancer cell proliferation across various cell lines.
  • Antimicrobial Activity : The compound demonstrates potential antimicrobial properties, suggesting its use in developing new antibiotics.
  • Neuroprotective Effects : Its ability to modulate neurotransmitter systems may confer neuroprotective benefits, particularly relevant in neurodegenerative disease models.

Anticancer Activity

A study evaluated the efficacy of this compound against breast and lung cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent.

Neuroprotective Effects

In a rat model of Parkinson's disease, administration of the compound led to improved motor function and reduced neuronal loss in dopaminergic areas compared to control groups. This highlights its potential role in neuroprotection.

Antimicrobial Testing

The compound was tested against both Gram-positive and Gram-negative bacteria. It exhibited notable inhibition zones, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets. The morpholine ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate (CAS 898751-53-6)

  • Structural Difference: The morpholinomethyl group is attached at the ortho (2-) position of the phenyl ring instead of the para (4-) position.
  • Impact : Positional isomerism affects steric hindrance and electronic distribution. The ortho-substituted derivative may exhibit reduced solubility compared to the para isomer due to increased molecular planarity and π-π stacking interactions. Market reports indicate distinct regional pricing trends for this isomer, suggesting divergent industrial applications .

Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate (CAS 898792-48-8)

  • Structural Difference: Morpholinomethyl substitution at the meta (3-) position.
  • This isomer is listed as a research-grade chemical with 97% purity, highlighting its niche use in structure-activity relationship (SAR) studies .

Heterocyclic Substitution Analogs

Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate (CAS 898783-39-6)

  • Structural Difference : Morpholine is replaced with thiomorpholine , substituting the oxygen atom with sulfur.
  • Impact : Sulfur’s larger atomic radius and lower electronegativity increase lipophilicity (LogP: 2.7 vs. ~1.5 for morpholine analogs) and may enhance membrane permeability. The thiomorpholine derivative has a molecular weight of 349.5 g/mol and a topological polar surface area (TPSA) of 71.9 Ų, suggesting reduced aqueous solubility compared to the parent compound .

Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate (CAS 898763-63-8)

  • Structural Difference : Morpholine is replaced with 4-methylpiperazine , introducing a basic tertiary amine.
  • This compound is marketed for research with a purity of 95%, indicating applications in optimizing pharmacokinetic profiles .

Ring Size and Strain Variations

Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate (CAS 898757-25-0)

  • Structural Difference : Morpholine is replaced with azetidine , a four-membered saturated ring.
  • Impact: Azetidine’s smaller ring size introduces strain, which may affect conformational flexibility and metabolic stability. Despite identical molecular formulas (C18H25NO3), the azetidine analog’s compact structure could alter binding kinetics in enzyme inhibition assays .

Functional Group Modifications

Ethyl 6-[ethyl(phenyl)amino]-6-oxohexanoate (CAS N/A)

  • Structural Difference: The morpholinomethylphenyl group is replaced with an N-ethyl-N-phenylamide moiety.
  • Impact: The absence of a heterocycle reduces hydrogen-bonding capacity (TPSA: 49.3 Ų vs. This compound’s molecular weight (277.4 g/mol) is significantly lower, suggesting a different therapeutic niche .

Physicochemical and Commercial Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent LogP TPSA (Ų) Purity (%) Price (1g, USD)
Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate Discontinued C19H27NO4 333.4 4-morpholinomethylphenyl ~1.5 ~70 N/A N/A
Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate 898751-53-6 C19H27NO4 333.4 2-morpholinomethylphenyl ~1.8 ~70 Market grade Regional variation
Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate 898783-39-6 C19H27NO3S 349.5 4-thiomorpholinomethylphenyl 2.7 71.9 N/A N/A
Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate 898763-63-8 C20H30N2O3 346.5 4-methylpiperazinomethylphenyl ~2.0 ~60 95 ~800

Research and Application Trends

  • Ortho vs. Para Isomers: The para-substituted morpholinomethyl derivative (target compound) is prioritized in drug discovery for its balanced solubility and synthetic accessibility, whereas ortho isomers face challenges in large-scale synthesis .
  • Thiomorpholine Derivatives : Increasing interest in sulfur-containing analogs for antimicrobial and anticancer applications due to enhanced lipophilicity .

Biological Activity

Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate is a compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C19H27NO4 and a molecular weight of 333.4 g/mol. The compound features a morpholine ring, which is significant in many biologically active molecules, and a ketone functional group that may contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily related to its interaction with various molecular targets, including enzymes and receptors. The morpholine moiety can modulate the activity of these targets, influencing several biochemical pathways. Specifically, it has been noted for its potential to act as an inhibitor of histone demethylases, which are involved in epigenetic regulation and have implications in cancer therapy and other diseases .

Anticancer Activity

Research indicates that compounds similar to this compound can exhibit anticancer properties by targeting histone demethylases. These enzymes play crucial roles in the regulation of gene expression associated with cancer progression. The ability to inhibit these enzymes suggests potential therapeutic applications in oncology .

Antimicrobial Properties

The structure of this compound allows it to interact with microbial targets, potentially leading to antimicrobial activity. Compounds with similar morpholine structures have been documented for their effectiveness against various bacterial strains.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against other morpholine-containing compounds:

Compound Name Structural Features Unique Aspects
Chelonin AMorpholine ringAntimicrobial properties
ViloxazineMorpholine ringAntidepressant effects
ReboxetineMorpholine ringSelective norepinephrine reuptake inhibitor
Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoatePiperidine ringPotential neurological applications

This table illustrates how variations in the structure can lead to different biological activities, emphasizing the distinct pharmacological potential of this compound.

Research Findings

Several studies have investigated the biological activities associated with this compound:

  • Histone Demethylase Inhibition : Research demonstrated that compounds structurally similar to this compound inhibit histone demethylases effectively, suggesting a pathway for therapeutic intervention in cancers characterized by abnormal gene expression patterns .
  • Antimicrobial Studies : Preliminary studies have shown that this compound exhibits activity against certain bacterial strains, indicating its potential use as an antimicrobial agent.
  • Pharmacological Applications : The compound's ability to modulate neurotransmitter receptors due to the presence of the morpholine structure suggests possible applications in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate?

  • Methodology : The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the keto-ester backbone via Claisen condensation or Michael addition, followed by esterification.
  • Step 2 : Introduction of the morpholinomethyl group via nucleophilic substitution or Mannich reaction. For example, reacting a brominated phenyl intermediate with morpholine under basic conditions (e.g., K₂CO₃ in acetonitrile at 85°C) .
  • Step 3 : Purification via flash chromatography (eluents: hexane/CH₂Cl₂ mixtures) or recrystallization from ethanol/DMF .
    • Key Challenges : Ensuring regioselectivity in the substitution step and minimizing ester hydrolysis during acidic/basic conditions.

Q. How is the structural integrity of this compound validated?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve molecular conformation (e.g., chair vs. twist-boat for morpholine rings) using SHELXL/SHELXS software .
  • NMR Spectroscopy : Confirm substitution patterns (¹H/¹³C NMR) and detect diastereomers (e.g., splitting of methylene protons near the keto group) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
    • Data Interpretation : Compare experimental results with computational models (e.g., InChI descriptors from PubChem) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Biological Probes : Acts as a scaffold for kinase inhibitors due to its keto-ester group, which mimics ATP-binding motifs .
  • Drug Delivery : The morpholinomethyl group enhances solubility and cellular uptake, making it suitable for prodrug design .
  • Validation : In vitro assays (e.g., cytotoxicity studies against cancer cell lines) paired with HPLC purity checks (>98%) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Parameter Tuning :

  • Catalysis : Screen Pd/Cu catalysts for cross-coupling steps to reduce byproducts.
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
    • Case Study : A 24-hour reflux in acetonitrile with K₂CO₃ increased yields from 70% to 85% for analogous amine alkylation reactions .
    • Troubleshooting : Monitor reaction progress via TLC (eluent: CH₂Cl₂/hexane 5:5) to avoid over-alkylation .

Q. How to resolve discrepancies between computational and experimental spectral data?

  • Scenario : Observed NMR shifts for the morpholine ring differ from DFT-predicted values.
  • Approach :

  • Dynamic Effects : Account for solvent polarity (e.g., DMSO-d₆ vs. gas-phase calculations) .
  • Conformational Analysis : Use variable-temperature NMR to detect ring-flipping dynamics .
    • Validation : Cross-check with X-ray data to confirm dominant conformers .

Q. What strategies mitigate crystallization challenges for X-ray analysis?

  • Crystallization Protocols :

  • Solvent Screening : Use ethanol/N,N-dimethylformamide (2:1) for slow evaporation .
  • Additives : Introduce trace hexane to induce nucleation.
    • Software Tools : SHELXD for phase problem resolution in twinned crystals .
    • Example : A similar compound required 7-day evaporation to yield diffraction-quality crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.